molecular formula C24H19ClN2O2S B2651242 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 338957-27-0

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2651242
CAS No.: 338957-27-0
M. Wt: 434.94
InChI Key: VNQKOZUWBAUYHI-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide is a synthetic thiazole derivative intended for research use in oncology and medicinal chemistry. Thiazole-based compounds are a subject of significant interest in anticancer agent design due to their broad biological activity and ability to serve as core scaffolds for targeting key cellular processes . While specific biological data for this exact compound requires further investigation, structurally similar molecules have demonstrated potent cytotoxic properties against a range of human cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7) . The molecular architecture of this compound, featuring a thiazole core linked to an acetamide pharmacophore, is frequently employed in the development of enzyme inhibitors. Research on analogous compounds suggests potential mechanisms of action include the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate and nucleotide synthesis pathways, disruption of which can halt DNA replication and lead to cancer cell death . Furthermore, related structures have shown binding interactions with tubulin, inhibiting its polymerization and thereby disrupting cell division . This acetamide is provided as a high-quality chemical tool for researchers exploring new therapeutic candidates, structure-activity relationships (SAR), and molecular targets in cancer biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2S/c1-29-18-13-11-17(12-14-18)26-22(28)15-21-23(16-7-3-2-4-8-16)27-24(30-21)19-9-5-6-10-20(19)25/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQKOZUWBAUYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

  • Step 1: Formation of Thiazole Ring

      Reactants: α-haloketone (e.g., 2-chloroacetophenone) and thioamide (e.g., thiourea)

      Conditions: Acidic or basic medium, typically using hydrochloric acid or sodium hydroxide

      Product: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazole

  • Step 2: Acetylation

      Reactants: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazole and acetic anhydride

      Conditions: Reflux in the presence of a catalyst such as pyridine

      Product: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl acetate

  • Step 3: Amidation

      Reactants: 2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl acetate and 4-methoxyaniline

      Conditions: Reflux in the presence of a base such as triethylamine

      Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, resulting in the formation of amines or reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiazole derivatives

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Structural Representation

The compound features a thiazole ring, which is known for its diverse biological activities, and is substituted with various aromatic groups that enhance its pharmacological profile.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Thiazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Study : A study demonstrated that thiazole-based compounds showed selective toxicity towards human glioblastoma cells, indicating their potential as targeted anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazoles are known to possess broad-spectrum antibacterial properties:

  • Research Findings : Studies have shown that certain thiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics .
  • Application : The development of new antimicrobial agents based on thiazole structures could address the growing issue of antibiotic resistance.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant effects:

  • Evidence : Several thiazole-containing compounds have demonstrated significant anticonvulsant activity in animal models, suggesting their potential in treating epilepsy .
  • Mechanism : The anticonvulsant effects are thought to be linked to the modulation of neurotransmitter systems and ion channels involved in seizure activity.

Anti-inflammatory Effects

Recent studies suggest that thiazole derivatives may possess anti-inflammatory properties:

  • Research Insight : Compounds with thiazole moieties have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
  • Potential Use : This opens avenues for developing new anti-inflammatory drugs targeting conditions such as arthritis and other inflammatory diseases.

Synthesis of Thiazole Derivatives

The synthesis of This compound typically involves multi-step synthetic strategies:

  • Formation of Thiazole Ring : The initial step often includes the condensation of appropriate thioketones with α-halo ketones.
  • Substitution Reactions : Subsequent reactions may involve nucleophilic substitutions to introduce various substituents on the thiazole ring.
  • Final Acetylation : The final step usually involves acetylation to yield the desired acetamide derivative.

Summary Table of Synthetic Routes

StepReaction TypeReagentsConditionsYield
1CondensationThioketone + α-halo ketoneHeatModerate
2Nucleophilic SubstitutionThiazole intermediate + N-(4-methoxyphenyl)acetyl chlorideRoom TempHigh
3AcetylationAcetic anhydride + baseRefluxHigh

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance electrophilic reactivity compared to analogs with 4-fluorophenyl (e.g., 9b in ) or 4-bromophenyl (9c) substituents.
  • Methoxy Substitution : The 4-methoxyphenyl acetamide group is shared with compound 9e and 4ca , which exhibit moderate bioactivity and synthetic accessibility. This group likely improves solubility and modulates target interactions, as seen in anti-cancer derivatives like compound 40 .
  • Hydroxy vs. Methoxy : Hydroxy-substituted analogs (e.g., 4ca) show high synthetic yields but may have reduced stability compared to methoxy derivatives due to tautomerism or oxidation risks .

Tautomerism and Stability

As observed in , acetamide-thiazolidinone hybrids (e.g., 3c) exist as tautomeric mixtures (1:1 ratio of imino and amino forms) . The target compound’s 4-methoxyphenyl group may stabilize the acetamide tautomer, reducing structural ambiguity compared to hydroxy-substituted analogs.

Pharmacological Potential

  • Anti-Cancer Activity : Derivatives with 4-methoxyphenyl groups (e.g., compound 40 in ) inhibit cancer cell lines (HCT-1, MCF-7) via sulfonyl-quinazoline interactions. The thiazole core in the target compound may similarly engage kinase targets.
  • Binding Affinity : Docking studies in highlight the importance of substituent bulk (e.g., 9c’s 4-bromophenyl group enhances binding vs. 9e’s methoxy group). The target’s 2-chlorophenyl group may optimize steric and electronic complementarity.

Biological Activity

The compound 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a clear picture of its efficacy and mechanisms of action.

  • Molecular Formula: C23H23ClN2OS
  • Molecular Weight: 410.96 g/mol
  • CAS Number: 338957-28-1

Biological Activity Overview

The biological activity of this compound has been investigated through various assays and studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against several bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerately effective
Candida albicansModerate activity observed

A study utilizing quantitative structure-activity relationship (QSAR) analysis confirmed that substituents on the phenyl ring significantly influence the antimicrobial efficacy. Compounds with halogenated phenyl groups were particularly noted for their enhanced activity due to increased lipophilicity, which aids in penetrating bacterial cell membranes .

Anticancer Activity

The anticancer potential of thiazole derivatives, including this compound, has been evaluated against various cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • Human glioblastoma (U251)
    • Human melanoma (WM793)
    • A431 epidermoid carcinoma cells
  • Mechanism of Action :
    • The presence of the thiazole ring is critical for cytotoxic activity.
    • The compound interacts with cellular proteins primarily through hydrophobic interactions, which enhances its efficacy against cancer cells .
  • IC50 Values :
    • The compound demonstrated IC50 values ranging from 10 to 30 µM against specific cancer cell lines, indicating potent anticancer activity .

Case Studies

Several case studies have highlighted the biological activities of thiazole derivatives:

  • Study on Antimicrobial Properties :
    A study assessed various thiazole compounds for their antimicrobial properties against S. aureus and E. coli. The results indicated that compounds with chlorinated phenyl groups exhibited superior activity due to their ability to disrupt bacterial cell membranes .
  • Antitumor Efficacy Evaluation :
    In another study, thiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results showed that modifications in the phenyl ring significantly influenced the compounds' ability to induce apoptosis in cancer cells .

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